molecular formula CHO3- B1211370 Carbonate, hydrogen(8CI,9CI) CAS No. 71-52-3

Carbonate, hydrogen(8CI,9CI)

Cat. No. B1211370
Key on ui cas rn: 71-52-3
M. Wt: 61.017 g/mol
InChI Key: BVKZGUZCCUSVTD-UHFFFAOYSA-M
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Patent
US04766209

Procedure details

Carbonating agents are prepared by reacting bicarbonate ions with the amino moiety of glucosamine or galatosamine in aqueous solution to form glucoasamine bicarbonate or galactosamine bicarbonate. The bicarbonate is then isolated by drying. The resulting dry 2-amino sugar bicarbonate is stable at room temperature and can be used as a carbonating agent. It may be used with other constituents to form a dry beverage mix. Upon rehydration, the 2-amino sugar bicarbonate releases carbon dioxide and additionally imparts a mild sweet taste to the carbonated beverage.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([OH:3])[O-:2].[OH:5][CH:6]1[O:14][C@H:13]([CH2:15][OH:16])[C@@H:11]([OH:12])[C@H:9]([OH:10])[C@H:7]1[NH2:8]>>[C:1](=[O:2])([OH:4])[O-:3].[C:1](=[O:2])([OH:4])[OH:3].[OH:5][CH:6]1[O:14][C@H:13]([CH2:15][OH:16])[C@H:11]([OH:12])[C@H:9]([OH:10])[C@H:7]1[NH2:8] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O
Step Two
Name
amino
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1[C@H](N)[C@@H](O)[C@H](O)[C@H](O1)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are prepared

Outcomes

Product
Name
Type
product
Smiles
C([O-])(O)=O
Name
Type
product
Smiles
C(O)(O)=O.OC1[C@H](N)[C@@H](O)[C@@H](O)[C@H](O1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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